molecular formula C21H27N3O4S B14942574 N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B14942574
M. Wt: 417.5 g/mol
InChI Key: YENJLAOZXBWMBY-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both sulfonamide and acetamide functional groups in its structure contributes to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can be compared with other sulfonamide derivatives:

This compound stands out due to its unique combination of sulfonamide and acetamide functional groups, which contribute to its diverse pharmacological activities.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[4-(4-ethoxyanilino)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H27N3O4S/c1-3-28-20-8-4-18(5-9-20)23-19-12-14-24(15-13-19)29(26,27)21-10-6-17(7-11-21)22-16(2)25/h4-11,19,23H,3,12-15H2,1-2H3,(H,22,25)

InChI Key

YENJLAOZXBWMBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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